{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is an organic compound classified within the nitrofuran class, characterized by the presence of a furan ring with a nitro group. This compound has garnered attention for its potential biological applications, particularly its ability to target the enzyme aldose reductase, which plays a significant role in glucose metabolism and diabetic complications. The molecular formula of this compound is , with a molecular weight of approximately 271.207 g/mol .
The compound is synthesized through specific chemical reactions involving 5-nitro-2-furaldehyde and thiosemicarbazide, among other reagents. Its experimental use in scientific research highlights its relevance in fields such as medicinal chemistry and pharmacology.
The synthesis of {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid typically involves the following steps:
The reactions are typically conducted in a controlled environment to optimize yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for successful synthesis.
The molecular structure of {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid can be represented by the following identifiers:
The compound has a formal charge of 0 and consists of 23 atoms with 24 bonds. The structure features an aromatic ring system and multiple functional groups that contribute to its reactivity and biological activity .
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitro group and the electron-donating capabilities of the furan ring.
The primary mechanism of action for {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-y]thio}acetic acid involves inhibition of aldose reductase. This enzyme catalyzes the reduction of glucose to sorbitol via the polyol pathway. By inhibiting this enzyme, the compound potentially reduces sorbitol accumulation in cells, which is linked to various diabetic complications .
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-y]thio}acetic acid is a solid at room temperature. Specific melting points or boiling points are not widely documented but can be determined through laboratory testing.
Key chemical properties include:
Relevant analyses may include spectroscopic methods (e.g., NMR and IR spectroscopy) to confirm structure and purity .
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-y]thio}acetic acid has several potential applications in scientific research:
This compound's unique structural features and biological activity make it a subject of interest in various fields including pharmacology and synthetic chemistry.
Nitrofuran derivatives represent a cornerstone in antimicrobial chemotherapy, with their development tracing back to the mid-20th century. The discovery of nitrofurazone in 1945 marked the first clinical application of nitrofurans, demonstrating efficacy against Gram-positive and Gram-negative pathogens [6]. This breakthrough catalyzed research into structurally complex nitrofuran hybrids, leveraging the bioisosteric potential of fused heterocyclic systems to enhance pharmacological profiles. The structural evolution progressed from simple nitrofurans to hybrid scaffolds incorporating thiazole, imidazole, and oxadiazole moieties, aiming to optimize redox properties and bacterial uptake [1] [9]. By the 1960s, derivatives like nifurtimox (FDA-approved in 2020 for Chagas disease) validated nitrofurans as antiparasitic agents, where bioreduction of the nitro group generates cytotoxic radicals targeting trypanothione reductase [6]. The compound {[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid exemplifies this evolution, merging a 5-nitrofuran pharmacophore with a 1,3,4-oxadiazole-thioacetic acid arm to exploit synergistic bioactivity [5] [7].
Table 1: Key Milestones in Nitrofuran-Based Drug Development
Year | Compound | Therapeutic Application | Structural Innovation | |
---|---|---|---|---|
1945 | Nitrofurazone | Topical anti-infective | Basic nitrofuran scaffold | |
1963 | Metronidazole | Antiparasitic/antibacterial | 5-Nitroimidazole core | |
2020 | Nifurtimox | Chagas disease therapy | Nitrofuran with thiadiazole | |
- | {[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid | Experimental antimicrobial/aldose reductase inhibitor | Hybrid oxadiazole-thioacetic acid nitrofuran | [2] [6] |
The integration of 1,3,4-oxadiazole with thioacetic acid creates electronically versatile scaffolds critical for molecular recognition in biological systems. 1,3,4-Oxadiazoles are planar, electron-deficient heterocycles exhibiting high chemical stability and π-π stacking capability, while the thioacetic acid linker provides conformational flexibility and hydrogen-bonding capacity via its carboxylic acid group [4]. In {[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid (Chemical Formula: C₈H₅N₃O₆S; Molecular Weight: 271.207 g/mol), the oxadiazole acts as a rigid spacer connecting the 5-nitrofuran warhead to the thioacetic acid moiety [5] [7]. This architecture enables dual targeting:
Table 2: Structural and Electronic Properties of Key Fragments in {[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic Acid
Fragment | cLogP | Dipole Moment (Debye) | LUMO Energy (eV) | Biological Role |
---|---|---|---|---|
5-Nitrofuran | 0.91 | 4.8 | −3.1 | Bioreduction substrate |
1,3,4-Oxadiazole | 0.35 | 3.2 | −1.9 | π-Stacking/rigidity provider |
Thioacetic acid | −0.42 | 2.7 | −1.2 | Hydrogen bonding/chelation |
Full hybrid molecule | 0.66* | 5.2* | −2.8* | Multitarget engagement |
*Calculated values for full compound [6] [7]
Nitroaromatic groups serve as bioreductive triggers and electronic modulators in pharmacophores. The −NO₂ group’s strong electron-withdrawing nature (Hammett constant σₚ = +0.78) polarizes aromatic rings, lowering LUMO energies and facilitating single-electron reductions by flavoproteins like NADPH-cytochrome P450 reductase [3] [6]. This generates nitroso (R−NO) and hydroxylamine (R−NHOH) intermediates that covalently modify cellular macromolecules, inducing oxidative stress in pathogens. In {[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, the meta-positioned nitro group on the furan ring optimizes reduction potential while minimizing spontaneous degradation [3]. Nitroaromatics also enhance ligand-receptor binding through dipole-dipole interactions and hydrogen bonding. For instance, the nitro group’s oxygen atoms form critical H-bonds with aldose reductase (e.g., with Tyr48 and His110), explaining this compound’s inhibition of AKR1B1 [2] [6]. Despite concerns about mutagenicity, strategic incorporation into heterocycles like nitrofurans balances efficacy and safety by restricting reduction to enzyme-rich pathogenic environments [6] [9].
Table 3: Research Applications of Nitrofuran-Oxadiazole Hybrids
Application Area | Key Findings | Mechanistic Insights |
---|---|---|
Antimicrobial Development | Activity against S. aureus (MIC: 15.6–62.5 μg/mL) and P. aeruginosa [9] | ROS generation via nitroreductase-mediated redox cycling |
Enzyme Inhibition | Targeting aldose reductase (AKR1B1) for diabetic complications [2] | H-bonding with catalytic residues (Tyr48, His110) |
Antiparasitic Agents | Inspired by nifurtimox’s trypanocidal action [6] | Inhibition of trypanothione reductase and DNA alkylation |
Synthetic Methodology | Electrophilic nitration of furans; Suzuki coupling for derivatization [3] | Regioselective C5 nitration preserves oxadiazole reactivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: